molecular formula C14H13N3O B1417270 1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 1038303-13-7

1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No. B1417270
CAS RN: 1038303-13-7
M. Wt: 239.27 g/mol
InChI Key: BFDOUMCQHZVFDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods . A novel one-pot asymmetric reductive amination of 3-methoxyacetophenone with (S)- or ®-α- methylbenzylamine using the combination of Ti (OiPr)4/Raney-Ni/H2 has also been reported .


Molecular Structure Analysis

The molecular structure analysis of similar compounds is often done using computational methods like the density functional theory (DFT) to obtain the optimized structure . The computed geometrical parameters are then compared with experimental data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and often involve multiple steps. For instance, the reaction of 1-(3-Methoxyphenyl)piperazine with other reagents can lead to various products .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 1-(3-Methoxyphenyl)piperazine include a refractive index of n20/D 1.5815 (lit.), a boiling point of 150°C/0.5mmHg (lit.), and a density of 1.114g/mL at 25°C (lit.) .

Scientific Research Applications

Anticancer Potential

1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine and its derivatives have been studied for their potential in anticancer therapy. For instance, a derivative compound, N-(4-methoxyphenyl)methylene-1H-benzimidazol-2-amine, exhibited moderate cytotoxic effects towards HeLa cells, indicating its potential as an anticancer agent (El-Shekeil, Obeid, & Al-Aghbari, 2012).

Role in Synthesis of Anticancer Complexes

Palladium(II) and platinum(II) complexes containing benzimidazole ligands, such as 1H-benzimidazol-2-ylmethyl-(4-methoxy-phenyl)-amine, have been synthesized with potential anticancer applications. These complexes showed activity against various cancer cell lines, including breast cancer and hepatocellular carcinoma (Ghani & Mansour, 2011).

Antimicrobial Activity

Certain derivatives of 1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine have shown antimicrobial activity. Compounds with chloro groups and a methoxy group were found to be more toxic to bacteria, suggesting their utility in antimicrobial applications (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

DNA Protective Ability

In studies exploring the pharmacological scaffold of 1,3,4-thiadiazole derivatives, compounds with methoxy groups showed significant DNA protective ability against oxidative stress. This indicates potential use in therapeutic applications aimed at protecting DNA integrity (Gür et al., 2020).

Synthesis of Amine-Modified Polymers

1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine has been involved in the synthesis of amine-modified polymers. These polymers have demonstrated increased thermal stability and potential for use in medical applications due to their enhanced antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Solar Cell Applications

Spiro-linked molecules containing methoxyphenyl groups, like derivatives of 1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine, have been used as secondary absorbers in solid-state excitonic solar cells. These molecules contribute to extended spectral response and improved power conversion efficiency (Driscoll et al., 2010).

Safety and Hazards

The safety and hazards associated with similar compounds like 1-(3-Methoxyphenyl)piperazine include skin and eye irritation. It’s recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

The future directions in the field of biocatalysis, which is relevant to the synthesis of such compounds, include the integration of enzymatic reactions into flow reactors, an exponentially growing technology. This technology can produce valuable molecules for food, cosmetics, and pharmaceuticals in a more eco-friendly manner . Another direction is the development of an integrated biocatalysis-crystallization concept for the continuous amine transaminase-catalyzed synthesis of valuable intermediates .

properties

IUPAC Name

1-(3-methoxyphenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-11-6-4-5-10(9-11)17-13-8-3-2-7-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOUMCQHZVFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1038303-13-7
Record name 1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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